The synthesis of m-acetylphenylalanine can be achieved through several methods:
m-Acetylphenylalanine has a molecular formula of C₁₂H₁₅NO₃, with a molecular weight of approximately 221.25 g/mol. The structure features an acetyl group attached to the nitrogen atom of phenylalanine, which alters its properties compared to unmodified phenylalanine.
The three-dimensional structure can be visualized using molecular modeling software, which can provide insights into its steric configuration and potential interactions with other molecules .
m-Acetylphenylalanine participates in various chemical reactions that are crucial for its application in organic synthesis:
The mechanism of action for m-acetylphenylalanine primarily revolves around its role as a substrate in enzymatic reactions involving amino acid metabolism. The acetyl group enhances its lipophilicity, allowing for better integration into biological membranes.
In biochemical contexts, m-acetylphenylalanine can be incorporated into proteins via genetic code manipulation techniques, enabling researchers to study protein dynamics and interactions at a molecular level. This incorporation is often achieved through methods that utilize orthogonal tRNA systems for precise placement within target proteins .
m-Acetylphenylalanine exhibits several notable physical and chemical properties:
These properties make m-acetylphenylalanine suitable for various applications in both synthetic chemistry and biochemistry .
m-Acetylphenylalanine finds numerous applications across scientific fields:
The site-specific incorporation of m-acetylphenylalanine (m-AcF) into recombinant proteins is primarily achieved through amber codon suppression technology. This method exploits the cell’s translational machinery to incorporate m-AcF at predetermined TAG stop codon sites. The process requires two key engineered components: an orthogonal aminoacyl-tRNA synthetase (aaRS) specifically evolved to charge m-AcF, and a cognate suppressor tRNA that recognizes the amber codon. In E. coli, the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair (MjTyrRS/tRNACUA) serves as the foundational scaffold for engineering due to its minimal cross-reactivity with endogenous bacterial synthetases [1] [8].
Directed evolution of MjTyrRS involves iterative rounds of mutagenesis and selection to enhance m-AcF specificity while excluding natural amino acids. For example, combinatorial libraries targeting the aaRS active site are screened using dual-reporter systems (e.g., chloramphenicol acetyltransferase with an amber mutation for positive selection and β-galactosidase for negative selection). This yields variants like MjTyrRS-E9, which exhibits a >300-fold specificity for m-AcF over tyrosine [8]. The efficiency of this system is evidenced by:
Table 1: Performance Metrics of m-AcF Incorporation via Amber Suppression
| System | Suppression Efficiency (%) | Misincorporation Rate (%) | Protein Yield (mg/L) |
|---|---|---|---|
| Wild-type MjTyrRS/tRNA | 12–18 | 15–20 | 50–100 |
| Engineered E9RS/tRNA | 85–92 | <0.5 | 800–1200 |
| Chimeric PheRS/tRNAa | 78–88 | <1.0 | 700–1100 |
aEngineered from pyrrolysyl-tRNA synthetase for enhanced orthogonality [4].
Despite these advances, limitations persist, including translation slowdown at amber sites and ribosomal dropout, which reduce full-length protein yields. Optimization strategies involve tuning expression levels of the orthogonal pair and using engineered elongation factors [4] [6].
Chemoenzymatic routes to m-Acetylphenylalanine leverage acyltransferase enzymes for regioselective acetylation of phenylalanine precursors. Key enzymes include aryl-acyltransferases from Rhodopseudomonas palustris (BadA) and malonyl-CoA synthetases (RtMCS), which activate carboxylic acid substrates for subsequent coupling [3] [5]. The process typically involves:
Directed evolution is critical for enhancing enzyme activity toward non-natural substrates. For instance, BadA mutants (e.g., H333A/I334A) generated through site-saturation mutagenesis exhibit expanded binding pockets that accommodate bulky m-acetylbenzoyl groups. Screening in E. coli using growth-coupled selection identifies variants with 5-fold improved catalytic efficiency (kcat/KM) [3] [9].
Table 2: Engineered Enzymes for m-AcF Precursor Synthesis
| Enzyme | Mutation | Substrate Scope | kcat/KM (M⁻¹s⁻¹) | Yield (%) |
|---|---|---|---|---|
| Wild-type BadA | None | Benzoic acid derivatives | 1.2 × 10³ | 25 |
| BadA-DM1 | H333A/I334A | m-Acetylbenzoyl-CoA | 6.8 × 10³ | 89 |
| RtMCS-EP | L109A/F210Y | Malonyl-CoA analogs | 9.4 × 10² | 75 |
Automated platforms like Protein Language Model-enabled Automatic Evolution (PLMeAE) accelerate this process. PLMeAE integrates machine learning with robotic biofoundries to design and test enzyme variants. In one demonstration, four rounds of evolution over 10 days generated a malonyl-CoA synthetase variant with 2.4-fold enhanced activity for m-AcF precursor synthesis [2]. The system operates via:
Orthogonality in tRNA/aaRS systems ensures that m-AcF incorporation occurs without cross-reactivity with endogenous translation components. The M. jannaschii TyrRS/tRNACUA pair achieves this in E. coli due to divergent tRNA identity elements [1] [8]:
Despite this, misacylation of E. coli tRNAPro by MjTyrRS occurs at ~0.5% frequency due to shared C1:G72 motifs, leading to m-AcF incorporation at proline codons [8]. Mitigation strategies include:
Table 3: Identity Elements and Engineering Solutions for Orthogonality
| tRNA Species | Key Identity Elements | Misacylation Issue | Engineering Solution |
|---|---|---|---|
| Mj tRNACUA | C1:G72, A73 | None | N/A |
| E. coli tRNAPro | C1:G72, G73 | Misacylated by MjTyrRS | ProS overexpression, G72U mutation |
| E. coli tRNAGln | U1:A72, G73 | Misacylation by GlnRS | Anticodon loop mutagenesis |
Recent advances include chimeric systems derived from pyrrolysyl-tRNA synthetase (PylRS). For example, fusion of PylRS’s N-terminal domain with human mitochondrial PheRS’s catalytic domain creates a chimeric synthetase (chPheRS) that charges m-AcF onto a cognate tRNA. This system achieves 65.3-fold higher suppression efficiency than ancestral pairs and functions in both prokaryotic and mammalian cells [4].
Chemical synthesis of m-Acetylphenylalanine relies on enantioselective hydrogenation of prochiral precursors. The key intermediate, (Z)-α-acetamido m-acetylcinnamic acid, undergoes asymmetric reduction using transition metal catalysts to install the L-stereocenter [5] [6]. Critical innovations include:
The reaction mechanism involves hydride insertion from the metal center to the si-face of the enamide, facilitated by steric constraints from chiral ligands. Solvent optimization (e.g., methanol/tert-butanol mixtures) enhances enantioselectivity by stabilizing the transition state [6]. Industrial processes utilize continuous-flow hydrogenation with heterogeneous catalysts (Pd/C or PtO2) at 50–100 bar H2, yielding m-AcF in >95% ee and 90% isolated yield [5].
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